molecular formula C22H18N4S B2439960 (E)-4-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 325693-56-9

(E)-4-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B2439960
CAS No.: 325693-56-9
M. Wt: 370.47
InChI Key: YIYNISGBZIUCAR-JXMROGBWSA-N
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Description

(E)-4-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of bases such as cesium carbonate and reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or other functional groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like cesium carbonate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield secondary alcohols, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

(E)-4-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-4-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both the triazole ring and the phenylprop-2-en-1-yl group provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

4-[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4S/c1-3-8-18(9-4-1)10-7-17-27-22-25-24-21(19-13-15-23-16-14-19)26(22)20-11-5-2-6-12-20/h1-16H,17H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYNISGBZIUCAR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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